molecular formula C17H13ClO5 B2432470 Pyrylium, 2,6-diphenyl-, perchlorate CAS No. 3558-68-7

Pyrylium, 2,6-diphenyl-, perchlorate

Cat. No. B2432470
CAS RN: 3558-68-7
M. Wt: 332.74
InChI Key: JFSBBQJVLHOEKH-UHFFFAOYSA-M
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Description

Pyrylium, 2,6-diphenyl-, perchlorate is a chemical compound that has gained significant attention in scientific research. It is a member of the pyrylium family of organic compounds and is commonly used in various laboratory experiments.

Scientific Research Applications

Crystal and Molecular Structure

  • The crystal structure of 2,6-diphenyl-4-(2-phenylpropan-2-yl)pyrylium perchlorate reveals the aromatic character of the pyrylium ring, indicating intermediate properties between typical aromatic and non-aromatic systems (Gdaniec, Turowska-Tyrk, & Krygowski, 1989).
  • The crystal and molecular structure of 2,6-diphenyl-4-(4-carboxyphenyl)pyrylium perchlorate has been solved, showing variations in structural parameters due to substituent effects (Krygowski, Anulewicz, Pniewska, & Milart, 1991).

Reactions and Transformations

Materials Science Applications

properties

IUPAC Name

2,6-diphenylpyrylium;perchlorate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H13O.ClHO4/c1-3-8-14(9-4-1)16-12-7-13-17(18-16)15-10-5-2-6-11-15;2-1(3,4)5/h1-13H;(H,2,3,4,5)/q+1;/p-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JFSBBQJVLHOEKH-UHFFFAOYSA-M
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=[O+]C(=CC=C2)C3=CC=CC=C3.[O-]Cl(=O)(=O)=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H13ClO5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

It is known that 2,6-diphenyl pyridine is formed when diphenyl pyridone dicarboxylic acid ester is distilled in the presence of zinc dust. The ester is recovered by dehydrogenation of the diphenyl piperidone dicarboxylic acid ester formed in the reaction of acetone dicarboxylic acid ester with benzaldehyde and ammonia (Berichte Vol. 42 (1910) pages 2020-2025). It is also known to start from acetophenone in production of the 2,6-diphenyl pyridine. For this purpose acetophenone is condensed with phenyl propargyl aldehyde to 1,5-diphenylpentin-(1)-en-(3)-one-(5), this reacted with perchloric acid to form 2,6-diphenyl pyrylium perchlorate and this finally converted by means of ammonia into the 2,6-diphenyl pyridine (Berichte Vol. 93 (1960) pages 1253-1256). There is also obtained 2,6-diphenyl pyridine from acetophenone and N,N,N-trimethyl-hydrazonium tetrafluoroborate or in a corresponding manner from 4-methyl acetophenone there is formed 2,6-diphenyl-3,5-dimethyl pyridine or from propiophenone there is formed 2,6-di-p-tolyl pyridine (J. Amer. Chem. Soc. Vol. 88 (1966) pages 3654-3655). It is further known to recover 2,6-diphenyl pyridine and various substituted 2,6-diphenyl pyridine by dehydrogenation of the corresponding piperidines by means of sulfur. The piperidines are produced by reduction of the corresponding 4-piperidone (J. Indian Chem. Soc. Vol. 32 (1955) pages 274-278).
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phenyl propargyl aldehyde
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1,5-diphenylpentin-(1)-en-(3)
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